molecular formula C10H14ClN3 B2857394 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine CAS No. 2034353-54-1

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

Cat. No.: B2857394
CAS No.: 2034353-54-1
M. Wt: 211.69
InChI Key: JZRACGGHJRLENM-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H14ClN3 It is a pyrimidine derivative that features a chloro group at the 5-position and a 2-methylpiperidin-1-yl group at the 2-position

Preparation Methods

The synthesis of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 2-position of the pyrimidine ring with the 2-methylpiperidin-1-yl group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups or to introduce new functionalities.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine include other pyrimidine derivatives with different substituents at the 2- and 5-positions. For example:

    2-Chloro-5-(2-methylpiperidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern.

    5-Chloro-2-(1-piperidinyl)pyrimidine: Lacks the methyl group on the piperidine ring.

    5-Chloro-2-(2-ethylpiperidin-1-yl)pyrimidine: Has an ethyl group instead of a methyl group on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRACGGHJRLENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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